
6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde
Overview
Description
6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 g/mol . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A common method involves the use of a cocatalysis system (PdI2-thiourea and CBr4) that enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde consists of a benzofuran ring with a fluorine atom at the 6-position and a methyl group at the 3-position . Benzofuran is a heterocyclic compound, which is an organic compound containing a benzene ring fused to a furan .Chemical Reactions Analysis
Benzofuran derivatives, including 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde, can undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde include its molecular formula (C10H7FO2), molecular weight (178.16 g/mol), and its availability in stock for research use .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, and ovarian cancer .
Pharmacological Activities
Benzofuran compounds are known for their diversified pharmacological activities. They have been studied for their potential use in drugs due to their bioactive properties .
Synthetic Methods
Common synthetic methods for benzofuran derivatives are an area of interest in research. These methods are crucial for the development of benzofuran-based compounds with potential therapeutic applications .
Natural Sources
Benzofurans are found in natural sources, and research into these sources can lead to the discovery of new compounds with unique applications .
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, are known to have a broad range of targets due to their diverse pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
6-fluoro-3-methyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCMPFHNWMNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


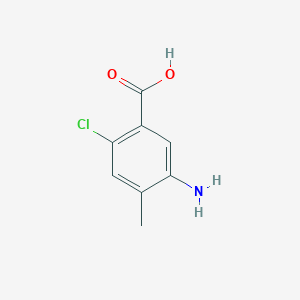
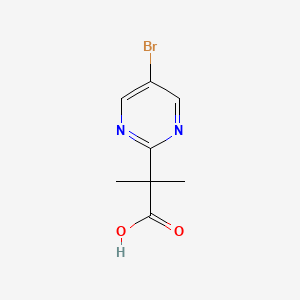
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)


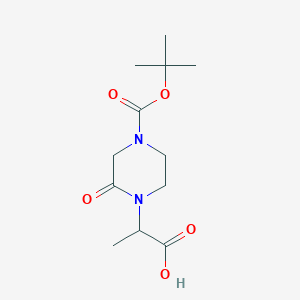
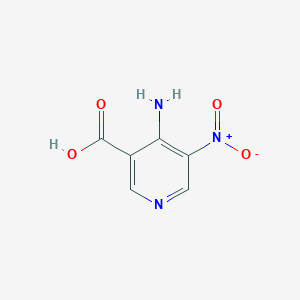
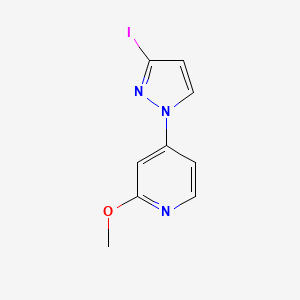
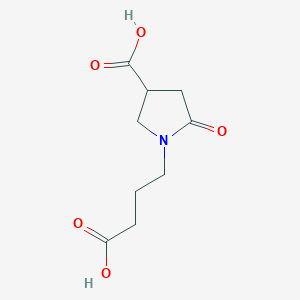



![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)